1,1-Dimethyl-3-phenylpropyl acetate 1,1-Dimethyl-3-phenylpropyl acetate 3-Acetoxy-3-methyl-1-phenylbutane, also known as 2-methyl-4-phenyl-2-butyl acetate or dimethyl phenethyl carbinyl acetate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Acetoxy-3-methyl-1-phenylbutane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-acetoxy-3-methyl-1-phenylbutane is primarily located in the membrane (predicted from logP). 3-Acetoxy-3-methyl-1-phenylbutane has a sweet, balsam, and deep taste.
Brand Name: Vulcanchem
CAS No.: 103-07-1
VCID: VC20982157
InChI: InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
SMILES: CC(=O)OC(C)(C)CCC1=CC=CC=C1
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

1,1-Dimethyl-3-phenylpropyl acetate

CAS No.: 103-07-1

Cat. No.: VC20982157

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethyl-3-phenylpropyl acetate - 103-07-1

Specification

Description 3-Acetoxy-3-methyl-1-phenylbutane, also known as 2-methyl-4-phenyl-2-butyl acetate or dimethyl phenethyl carbinyl acetate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Acetoxy-3-methyl-1-phenylbutane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-acetoxy-3-methyl-1-phenylbutane is primarily located in the membrane (predicted from logP). 3-Acetoxy-3-methyl-1-phenylbutane has a sweet, balsam, and deep taste.
CAS No. 103-07-1
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name (2-methyl-4-phenylbutan-2-yl) acetate
Standard InChI InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Standard InChI Key ZXFNOEJFYLQUSB-UHFFFAOYSA-N
SMILES CC(=O)OC(C)(C)CCC1=CC=CC=C1
Canonical SMILES CC(=O)OC(C)(C)CCC1=CC=CC=C1

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